molecular formula C17H26N2O2 B14122988 Benzyl (1-iso-butylpiperidin-4-yl)carbamate

Benzyl (1-iso-butylpiperidin-4-yl)carbamate

Katalognummer: B14122988
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: IQWRTBXZRLXKCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-iso-butylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-iso-butylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Benzyl (1-iso-butylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzyl (1-iso-butylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural features make it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl (1-iso-butylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The iso-butylpiperidine moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.

Vergleich Mit ähnlichen Verbindungen

    Benzyl carbamate: Similar structure but lacks the iso-butylpiperidine moiety.

    1-iso-butylpiperidin-4-yl carbamate: Similar structure but lacks the benzyl group.

    N-benzyl-N-methylcarbamate: Contains a methyl group instead of the iso-butyl group.

Uniqueness: Benzyl (1-iso-butylpiperidin-4-yl)carbamate is unique due to the presence of both the benzyl and iso-butylpiperidine moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

benzyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-14(2)12-19-10-8-16(9-11-19)18-17(20)21-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20)

InChI-Schlüssel

IQWRTBXZRLXKCM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.